molecular formula C15H11N5S2 B2976384 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894050-26-1

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2976384
CAS No.: 894050-26-1
M. Wt: 325.41
InChI Key: JEDSTMGGDREESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a triazolopyridazine core substituted at position 3 with a pyridin-2-ylmethylthio group and at position 6 with a thiophen-2-yl moiety. This structure combines a nitrogen-rich heterocyclic core with aromatic and sulfur-containing substituents, which may influence electronic properties, binding affinity, and metabolic stability.

Properties

IUPAC Name

3-(pyridin-2-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S2/c1-2-8-16-11(4-1)10-22-15-18-17-14-7-6-12(19-20(14)15)13-5-3-9-21-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDSTMGGDREESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H11N5S2
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 894050-26-1

Synthesis

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves several steps:

  • Formation of the Triazole Core : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Pyridinylthio Group : Nucleophilic substitution reactions are utilized to attach the pyridin-2-ylmethylthio group to the triazole core.
  • Incorporation of Thiophene Ring : This step often involves coupling reactions to introduce the thiophenyl moiety.

Antiproliferative Activity

Research indicates that compounds related to the triazolo-pyridazine scaffold exhibit notable antiproliferative activity against various cancer cell lines. For instance:

  • A series of related compounds demonstrated IC50 values ranging from 0.008 to 90.5 μM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines .
  • The compound with a similar structure (notably 4q ) showed potent activity with IC50 values of 0.014 μM for SGC-7901 and 0.008 μM for A549 cells .

The mechanism by which these compounds exert their biological effects typically involves:

  • Inhibition of Tubulin Polymerization : Studies suggest that these compounds disrupt microtubule dynamics, a crucial process for cell division .
  • Cell Cycle Arrest : Evidence shows that they can induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

Study on Anticancer Effects

A study focused on a series of triazolo-pyridazine derivatives reported that several compounds exhibited strong antiproliferative effects in vitro. The most promising compound displayed an IC50 value comparable to established anticancer drugs .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the triazolo-pyridazine scaffold significantly affect biological activity. For example, variations in the aromatic rings and their electronic properties can enhance or diminish antiproliferative effects .

Data Summary

CompoundCell LineIC50 (μM)Mechanism of Action
4qSGC-79010.014Inhibition of tubulin polymerization
4qA5490.008Cell cycle arrest at G2/M phase
OtherHT-10800.012Disruption of microtubule dynamics

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Biological Target Activity/Selectivity Reference
Target Compound Pyridin-2-ylmethyl thio Thiophen-2-yl Not specified Requires further studies
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl) 4-Chlorobenzyl thio Thiophen-2-yl Not specified Structural analog
TPA023 2-Fluorophenyl, triazolylmethoxy tert-Butyl GABAA α2/α3 receptors Nonsedating anxiolytic
L-838,417 Difluorophenyl, triazolylmethoxy tert-Butyl GABAA α2/α3/α5 receptors Anxiolytic without sedation
Compound 18 () 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4 isoforms Potent and selective PDE4 inhibitor

Key Observations

Substituent Effects on Receptor Selectivity: TPA023 and L-838,417 demonstrate that fluorinated aryl groups and triazolylmethoxy substituents enhance selectivity for GABAA receptor subtypes (α2/α3), reducing sedation compared to non-selective benzodiazepines .

Impact of Position 6 Modifications: Thiophen-2-yl (target compound) vs. 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl (Compound 18, ): This substituent optimizes PDE4 inhibition by mimicking catechol diether motifs, critical for enzyme active-site interactions .

Electron-Withdrawing Groups :

  • Chlorine () and fluorine () substituents improve binding through dipole interactions or metabolic stability. The target compound lacks such groups, which may affect its pharmacokinetic profile.

Synthetic Accessibility :

  • and describe synthetic routes for triazolopyridazine derivatives, including hydrazine-mediated cyclization and aromatic aldehyde condensations. These methods enable systematic exploration of substituents at positions 3 and 6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.